6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one

MEK Inhibition ERK Phosphorylation Cellular Potency

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one (CAS 500861-70-1) is a heterocyclic building block for medicinal chemistry and chemical biology research. This pyrimidinone derivative is available in research quantities with purity specifications ranging from 95% to 98%. For procurement, specify desired purity grade, quantity, and analytical documentation requirements (HPLC, NMR) when requesting quotations. Competitive pricing and global shipping options are available through established chemical supply networks.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 500861-70-1
Cat. No. B1449627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one
CAS500861-70-1
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N
InChIInChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16)
InChIKeyDSMQEMMXWXWKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one (PD0325901) – Compound Class and Core Identity


6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one (CAS 500861-70-1), also known as PD0325901 or mirdametinib, is a synthetic small-molecule heterocyclic compound belonging to the pyrimidinone class. It functions as a selective, non-ATP-competitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/MEK2) . The compound is a second-generation analog of the first-in-class MEK inhibitor CI-1040, engineered for improved pharmaceutical properties [1]. As an orally bioavailable inhibitor of the RAS-RAF-MEK-ERK signaling pathway, it has been extensively evaluated in oncology and is also a standard component in defined stem cell culture media (2i/LIF system) for maintaining pluripotency [2].

Why Generic Substitution Fails for 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one – The Pitfalls of In-Class MEK Inhibitor Interchangeability


Despite belonging to the same MEK1/2 inhibitor class, compounds such as PD0325901, CI-1040, trametinib, selumetinib, and U0126 exhibit substantial divergence in key pharmacological and physicochemical parameters that directly impact experimental reproducibility and translational relevance. Factors including potency (up to 500-fold differences in cellular IC50), selectivity profiles (activity against off-target kinases), brain penetration characteristics governed by efflux transporter substrate affinity, and solubility/metabolic stability collectively render these inhibitors non-interchangeable [1]. Substitution without rigorous validation can lead to misinterpretation of pathway dependencies, altered cellular phenotypes in stem cell maintenance, or failed in vivo target engagement [2]. The quantitative evidence detailed below delineates precisely where PD0325901 diverges from its closest analogs, enabling data-driven procurement decisions.

Quantitative Differentiation Evidence for 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one (PD0325901) Versus Key Comparators


Superior MEK1/2 Inhibitory Potency and Cellular ERK Phosphorylation Suppression Relative to CI-1040

PD0325901 exhibits a dramatically enhanced cellular potency for inhibiting MEK-dependent ERK1/2 phosphorylation compared to its predecessor CI-1040. In mouse colon 26 cells, PD0325901 inhibits MEK activity with an IC50 of 0.33 nM . Critically, the compound is approximately 500-fold more potent than CI-1040 in suppressing ERK1 and ERK2 phosphorylation in cellular assays . This potency differential translates to more robust and sustained target inhibition at lower concentrations, a key factor in minimizing off-target effects and improving therapeutic indices.

MEK Inhibition ERK Phosphorylation Cellular Potency

Kinase Selectivity Profile: Minimal Off-Target Activity Against a Broad Panel of 70 Kinases

PD0325901 demonstrates exceptional selectivity for MEK1/2, a critical attribute for unambiguous pathway interrogation. In a panel of 70 diverse kinases tested at a high concentration of 10 µM, PD0325901 showed no significant inhibition, confirming its highly restricted target profile . Further testing against a panel of 27 other kinases also revealed no activity, with Ki values of 1.1 nM for MEK1 and 0.79 nM for MEK2 . In contrast, the widely used tool compound U0126 exhibits an in vitro IC50 of 0.5 µM for MEK1/2 , representing a >1500-fold lower potency and a known broader off-target profile including inhibition of other kinases.

Kinase Selectivity Off-Target Activity Specificity Profiling

Brain Penetration Advantage: Weaker Substrate for P-gp and BCRP Efflux Transporters Compared to Trametinib, Binimetinib, and Selumetinib

For applications requiring central nervous system (CNS) target engagement, PD0325901 offers a distinct advantage over several clinically advanced MEK inhibitors. In a direct comparative study of a panel of MEK inhibitors, PD0325901 was identified as the weakest substrate for the major BBB efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [1]. Consequently, brain penetration of PD0325901 was only marginally higher in Abcb1a/b;Abcg2-/- knockout mice compared to wild-type, and efficient target inhibition in the brain was achieved at clinically relevant plasma levels. In stark contrast, selumetinib required plasma levels far exceeding the maximum tolerated dose to achieve similar brain target inhibition, while trametinib, binimetinib, and pimasertib were all more avid substrates for these efflux pumps [1].

Brain Pharmacokinetics Blood-Brain Barrier Efflux Transporters

Validated Component of the 2i/LIF Stem Cell Culture System for Maintaining Ground-State Pluripotency

PD0325901 is an essential and widely validated component of the '2i' (two-inhibitor) system for culturing mouse embryonic stem cells (mESCs) in a ground state of pluripotency. The standard 2i/LIF medium contains 1 µM PD0325901 (MEK inhibitor) and 3 µM CHIR99021 (GSK3 inhibitor) [1]. This defined, serum-free culture system effectively blocks differentiation-inducing signals from the MEK/ERK pathway, sustaining self-renewal and genomic stability over extended passages. The use of PD0325901 in this context is not interchangeable with other MEK inhibitors such as U0126 or PD98059, which are less potent, less stable, or have different selectivity profiles that can compromise pluripotency maintenance or induce unwanted differentiation [2].

Stem Cell Maintenance Pluripotency 2i/LIF Culture

Improved Solubility, Bioavailability, and Metabolic Stability Over CI-1040

PD0325901 was specifically designed as a second-generation analog of CI-1040 to address the latter's pharmaceutical liabilities. Comparative studies demonstrate that PD0325901 possesses greater aqueous solubility, higher oral bioavailability (56–109% in preclinical models), longer duration of MEK inhibition in vivo, and increased metabolic stability [1]. In a direct in vivo comparison, a single oral dose of 25 mg/kg PD0325901 sustained >50% inhibition of ERK phosphorylation for over 24 hours, whereas CI-1040 at a much higher dose of 150 mg/kg achieved only approximately 8 hours of pERK suppression before returning to control levels . These improvements translate to more consistent target engagement and reduced dosing frequency in animal studies.

Pharmaceutical Properties Bioavailability Metabolic Stability

Optimal Application Scenarios for 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one (PD0325901) Based on Quantitative Differentiation


Preclinical Oncology Studies Requiring Robust CNS Target Engagement

When investigating MEK-dependent signaling in intracranial tumor models (e.g., glioblastoma, brain metastases) or evaluating combination therapies for CNS malignancies, PD0325901 is the indicated MEK inhibitor. Its status as the weakest substrate for P-gp and BCRP among clinically relevant MEK inhibitors ensures that therapeutically relevant brain concentrations are achieved without resorting to supra-maximal dosing [1]. This property mitigates the risk of false-negative results stemming from inadequate brain exposure, a known limitation of trametinib, binimetinib, and selumetinib in this context [1].

Stem Cell Biology: Maintenance of Mouse Embryonic Stem Cells in 2i/LIF Ground-State Pluripotency

PD0325901 at 1 µM, in combination with 3 µM CHIR99021 and LIF, is the gold-standard 2i culture system for maintaining mESCs in a naïve, hypomethylated pluripotent state [2]. This protocol is essential for experiments requiring genetically stable, undifferentiated stem cell populations, including gene targeting, differentiation studies, and epigenetic analyses. Substituting with alternative MEK inhibitors (e.g., U0126, PD98059) compromises the ground-state phenotype and is not supported by established protocols [3].

Oncology Research Focusing on BRAF-Mutant or RAS-Mutant Tumor Models

PD0325901 demonstrates potent anti-proliferative activity across a range of cancer types with activating mutations in the MAPK pathway. In thyroid cancer cells harboring BRAF or RAS mutations, PD0325901 inhibits proliferation with IC50 values ranging from 0.059 to 0.783 µM, while showing minimal activity in wild-type or RET/PTC1-rearranged cells [4]. Similarly, in melanoma, PD0325901 exerts nanomolar-range growth inhibition regardless of BRAF mutation status [5]. These genotype-dependent sensitivity patterns make PD0325901 a valuable tool for dissecting oncogenic pathway addiction and for preclinical evaluation of MEK-targeted therapies in specific genetic contexts.

Investigations Requiring Sustained In Vivo Target Inhibition with Convenient Oral Dosing

For long-term in vivo studies where consistent pathway suppression is paramount, PD0325901 offers practical advantages over less stable or less bioavailable MEK inhibitors. Its high oral bioavailability (56–109%) and prolonged duration of pERK inhibition (>24 hours following a single 25 mg/kg dose) enable once-daily oral dosing regimens that sustain target coverage [6]. This reduces animal handling stress and compound consumption compared to CI-1040, which requires higher and more frequent dosing to achieve comparable target modulation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.